N',N'-dibenzylmethanesulfonohydrazide
Overview
Description
N’,N’-dibenzylmethanesulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides It is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the methanesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N’,N’-dibenzylmethanesulfonohydrazide can be synthesized through the reaction of methanesulfonyl chloride with dibenzylhydrazine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
CH3SO2Cl+C6H5CH2NHNHCH2C6H5→CH3SO2NHNHCH2C6H5+C6H5CH2Cl
Industrial Production Methods
Industrial production of N’,N’-dibenzylmethanesulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’,N’-dibenzylmethanesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl radicals.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonyl radicals.
Reduction: Formation of dibenzylamine.
Substitution: Formation of substituted sulfonohydrazides.
Scientific Research Applications
N’,N’-dibenzylmethanesulfonohydrazide has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N’,N’-dibenzylmethanesulfonohydrazide involves the formation of sulfonyl radicals, which can interact with various molecular targets. These radicals can participate in radical-mediated reactions, leading to the modification of biomolecules or the inhibition of enzymatic activities. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N’,N’-dimethylmethanesulfonohydrazide
- N’,N’-diethylmethanesulfonohydrazide
- N’,N’-diphenylmethanesulfonohydrazide
Uniqueness
N’,N’-dibenzylmethanesulfonohydrazide is unique due to the presence of benzyl groups, which can enhance its reactivity and potential biological activity compared to other sulfonohydrazides. The benzyl groups also provide steric hindrance, which can influence the compound’s chemical behavior and interactions with other molecules.
Properties
IUPAC Name |
N',N'-dibenzylmethanesulfonohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-20(18,19)16-17(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXQCECUFADFFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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